An In-depth Technical Guide to 2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine, a key intermediate in the synthesis of advanced organic materials. As a Senior Application Scientist, this document synthesizes established synthetic methodologies with critical analysis of the compound's structural and physicochemical properties, offering field-proven insights for its application in research and development.
Introduction: The Versatility of Substituted Triazines
The 1,3,5-triazine core is a privileged scaffold in organic chemistry, renowned for its thermal and chemical stability. The strategic substitution of the triazine ring allows for the fine-tuning of its electronic and physical properties, making its derivatives highly valuable in various fields, including medicinal chemistry, agrochemicals, and materials science. 2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine, with its bulky tert-butylphenyl substituents and a reactive chlorine atom, is a prime example of a versatile building block, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs). The tert-butyl groups enhance solubility and prevent aggregation, while the chloro-substituent provides a reactive site for further functionalization through nucleophilic substitution or cross-coupling reactions.
Synthesis and Mechanism
The synthesis of 2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine is most effectively achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct and scalable route to this key intermediate.
Synthetic Pathway: A Mechanistic Approach
The reaction proceeds via the electrophilic substitution of tert-butylbenzene onto the electron-deficient triazine ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The starting material is the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).
Caption: Synthetic scheme for 2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine.
The reaction is typically carried out at low temperatures to control the reactivity and selectivity of the substitution. The stoichiometry of the reactants is crucial; using approximately two equivalents of tert-butylbenzene favors the formation of the di-substituted product.
Experimental Protocol: A Self-Validating System
The following protocol is based on established methodologies for Friedel-Crafts reactions involving cyanuric chloride.
Materials:
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Cyanuric chloride
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tert-Butylbenzene
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Anhydrous aluminum chloride (AlCl₃)
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o-Dichlorobenzene (anhydrous)
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Concentrated Hydrochloric Acid (optional, as a reaction promoter)
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Toluene
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Deionized water
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a mixture of cyanuric chloride (1 equivalent) and anhydrous aluminum chloride (3 equivalents) in anhydrous o-dichlorobenzene is cooled to 0-5 °C in an ice bath.
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Addition of Reactant: A solution of tert-butylbenzene (1.95 equivalents) in o-dichlorobenzene is added dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the disappearance of the starting material.
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Work-up: The reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with deionized water, dried over anhydrous magnesium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to afford the desired 2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine as a solid.
Chemical Structure and Physicochemical Properties
The structural and physicochemical properties of 2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine are summarized below.
| Property | Value |
| CAS Number | 253158-13-3 |
| Molecular Formula | C₂₃H₂₆ClN₃ |
| Molecular Weight | 379.93 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| Storage | Store in an inert atmosphere at room temperature.[1] |
Spectroscopic Characterization
The structural integrity of the synthesized compound is confirmed through various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons as a singlet around 1.3 ppm, and aromatic protons in the range of 7.4-8.6 ppm. The integration of these signals should correspond to the number of protons in the molecule.
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¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the aliphatic carbons of the tert-butyl groups and the aromatic carbons of the phenyl and triazine rings.[2] The presence of a signal for the carbon atom attached to the chlorine on the triazine ring is a key indicator of the product.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the alkyl and aromatic groups, C=N stretching of the triazine ring, and C-Cl stretching.
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Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.
Note: While specific spectral data is not widely published, the expected patterns are based on the known spectra of similar triazine derivatives.
Thermal Properties and Solubility
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Thermal Stability: Triazine derivatives are known for their high thermal stability.[3] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed to determine the decomposition temperature and any phase transitions of the compound, which are critical parameters for its application in electronic devices.
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Solubility: Based on its molecular structure with bulky, nonpolar tert-butyl groups, 2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine is expected to be soluble in common organic solvents such as tetrahydrofuran (THF), chloroform, toluene, and N,N-dimethylformamide (DMF), and insoluble in water.
Applications in Research and Development
The primary application of 2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly for applications in materials science.
Intermediate for OLED Host Materials
The electron-deficient nature of the triazine ring makes it an excellent core for electron-transporting materials or host materials in phosphorescent OLEDs (PhOLEDs). The reactive chlorine atom can be readily substituted with various electron-donating or electron-withdrawing groups via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of a library of triazine-based materials with tailored electronic properties.
Caption: Synthetic utility of the title compound in preparing advanced materials.
By introducing different aryl or heteroaryl moieties, researchers can fine-tune the HOMO/LUMO energy levels, triplet energy, and charge transport properties of the final material to optimize the performance of OLED devices.
Building Block in Organic Synthesis
Beyond OLEDs, the reactive nature of the C-Cl bond in this triazine derivative makes it a valuable building block for the synthesis of a wide range of organic molecules with potential applications in medicinal chemistry and as functional dyes.
Conclusion
2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine is a key chemical intermediate with significant potential in the development of advanced organic materials. Its synthesis via a Friedel-Crafts reaction is a robust and scalable method. The presence of a reactive chlorine atom allows for extensive functionalization, making it a versatile platform for the design and synthesis of novel molecules with tailored properties for a variety of applications, most notably in the field of organic electronics. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this compound in their research and development endeavors.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Brilliant Displays: Understanding OLED Intermediates. Retrieved from [Link]
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Scribd. (n.d.). Tert Butyl Triazine. Retrieved from [Link]
- Google Patents. (n.d.). US6710177B2 - Process for making triazine UV absorbers using Lewis acids and reaction promoters.
- Google Patents. (n.d.). US8716474B2 - Method for producing 2,4,6-tris(hydroxyphenyl)-1,3,5-triazine compound.
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International Journal for Future Modern Research. (2024). 6-Alkyl Substituted Triazine-based Organic Molecules for Energy Harvesting Application. Retrieved from [Link]
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Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-100. [Link]
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